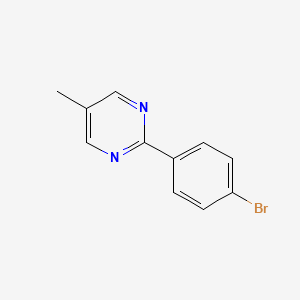

2-(4-Bromophenyl)-5-methylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 2-(4-Bromophenyl)-5-methylpyrimidine often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine serves as a novel and useful intermediate in selective palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in synthesizing various substituted pyrimidine compounds efficiently (Goodby et al., 1996). Additionally, microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution has been explored for the functionalization of 5-bromopyrimidine, further highlighting the versatility of such compounds in chemical synthesis (Verbitskiy et al., 2013).

Molecular Structure Analysis

Investigations into the molecular structure of 2-(4-Bromophenyl)-5-methylpyrimidine derivatives have been conducted using X-ray crystallography, revealing detailed insights into their geometrical configuration and molecular interactions. For example, studies on regioselective displacement reactions of similar compounds have utilized X-ray crystallography to analyze the formation of specific products, shedding light on the molecular structure and potential rearrangements within the pyrimidine scaffold (Doulah et al., 2014).

Chemical Reactions and Properties

2-(4-Bromophenyl)-5-methylpyrimidine and its derivatives participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal for the synthesis of more complex molecules. These reactions are often facilitated by the presence of the bromophenyl group, which acts as a good leaving group or coupling partner in palladium-catalyzed reactions. The compound's reactivity has been leveraged in synthesizing novel polyimides, indicating its versatility in forming materials with excellent thermal stability and mechanical properties (Xia et al., 2006).

科学的研究の応用

Antimicrobial and Antiviral Activities

2-(4-Bromophenyl)-5-methylpyrimidine derivatives demonstrate significant antimicrobial and antiviral activities. For instance, various substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which incorporate the 2-(4-bromophenyl)-5-methylpyrimidine structure, have been shown to inhibit retrovirus replication in cell culture, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003). Similarly, other derivatives have demonstrated antibacterial effectiveness against various bacterial strains (Vijaya Laxmi et al., 2019).

Antitumor Agent Synthesis

Compounds based on 2-(4-Bromophenyl)-5-methylpyrimidine have been used in the synthesis of antitumor agents. For example, in the synthesis of dasatinib, an antitumor agent, a derivative of 2-(4-bromophenyl)-5-methylpyrimidine serves as a key intermediate (Zang Jia-liang et al., 2009).

Synthetic Chemistry

In synthetic chemistry, derivatives of 2-(4-bromophenyl)-5-methylpyrimidine have been utilized to create novel compounds. For example, microwave-assisted palladium-catalyzed C-C coupling reactions involving 5-bromopyrimidine derivatives have been explored for the synthesis of various pyrimidine-based compounds (Verbitskiy et al., 2013). This showcases the compound's utility in facilitating novel chemical reactions and compound synthesis.

Drug Discovery

In drug discovery, derivatives of this compound are used in the synthesis of potential therapeutic agents. For instance, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, related to 2-(4-bromophenyl)-5-methylpyrimidine, have shown promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

特性

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNLHHGZSFMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354289 |

Source

|

| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-methylpyrimidine | |

CAS RN |

174720-38-8 |

Source

|

| Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)